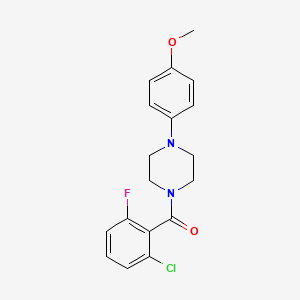![molecular formula C20H24N2O2 B5832983 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as MPMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMPB belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various studies.
Mécanisme D'action
The exact mechanism of action of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning and memory.
Biochemical and Physiological Effects
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant properties. 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been shown to increase the activity of the NMDA receptor, which may enhance learning and memory. Furthermore, 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been shown to reduce the levels of glutamate, which is involved in the development of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide in lab experiments. For example, it has been shown to exhibit low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, future studies could focus on elucidating the exact mechanism of action of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide and identifying any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide.
Applications De Recherche Scientifique
2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic properties in animal models. 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Furthermore, 2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
2-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-8-4-3-7-18(19)20(23)21-17-11-9-16(10-12-17)15-22-13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCVWFADSQLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)



![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)

![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
hydrazone](/img/structure/B5832987.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)
![7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5833006.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
